molecular formula C21H24F3N3O4 B6562238 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946201-14-5

2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6562238
CAS No.: 946201-14-5
M. Wt: 439.4 g/mol
InChI Key: IYWQUYLMABYCGO-UHFFFAOYSA-N
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Description

The compound 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a 1,4-dihydropyridine derivative characterized by:

  • A 1,4-dihydropyridine core substituted with a methoxy group at position 5 and a piperidin-1-ylmethyl group at position 2.
  • An acetamide side chain linked to a 4-(trifluoromethoxy)phenyl moiety.

The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the piperidine moiety may influence receptor binding affinity and solubility .

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-30-19-13-27(16(11-18(19)28)12-26-9-3-2-4-10-26)14-20(29)25-15-5-7-17(8-6-15)31-21(22,23)24/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWQUYLMABYCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine-Substituted Analog (CAS 921495-39-8)

Structure :

  • 2-{2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide .

Key Differences :

  • Substitution at position 2 : The acetylpiperazine group replaces the piperidine in the target compound.
  • Impact: The acetylated piperazine may improve water solubility due to increased polarity. Enhanced steric bulk could alter binding to hydrophobic pockets in target proteins.
Feature Target Compound CAS 921495-39-8
Position 2 substituent Piperidin-1-ylmethyl 4-Acetylpiperazin-1-ylmethyl
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity)
Metabolic Stability High (trifluoromethoxy group) Moderate (acetyl group prone to hydrolysis)

Pyrazolo[3,4-d]pyrimidin-5-yl Acetamide Derivatives

Structures :

  • 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
  • 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-(trifluoromethyl)phenyl)acetamide

Key Differences :

  • Core Structure : Pyrazolo[3,4-d]pyrimidine vs. 1,4-dihydropyridine.
  • Functional Groups : Fluorophenyl and methoxy/trifluoromethylphenyl substituents.

Implications :

  • The pyrazolo-pyrimidine core is rigid and planar, favoring interactions with ATP-binding pockets in kinases.
Feature Target Compound Pyrazolo-Pyrimidine Analogs
Core Flexibility Flexible (dihydropyridine) Rigid (pyrazolo-pyrimidine)
Target Selectivity Likely ion channel modulation Kinase inhibition
Solubility Moderate Low (due to aromaticity)

1,4-Dihydropyridine Derivatives with Varied Substituents

Structures :

  • 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
  • Pyridin-2-one derivatives with dimethylamino-phenyl groups

Key Differences :

  • Substituents: AZ331 includes a thioether and cyano group, while the target compound has a piperidinylmethyl group.
  • Electron Effects: The trifluoromethoxy group in the target compound is a stronger electron-withdrawing group compared to methoxy or dimethylamino groups in analogs.

Implications :

  • Thioether in AZ331 may improve radical scavenging or metal chelation but reduce metabolic stability.
Feature Target Compound AZ331
Position 6 Substituent Piperidinylmethyl Thioether-linked aryl ketone
Electron Effects Strong EWG (trifluoromethoxy) Moderate EWG (methoxy)
Pharmacological Role Ion channel modulation Antioxidant/chelator

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